2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-methyl-4-oxo substitution on the thieno[3,2-d]pyrimidin ring, which may influence conformational stability.
- A sulfanyl (-S-) linker connecting the core to an acetamide group.
- An N-[2-(trifluoromethyl)phenyl] substituent, introducing a strong electron-withdrawing trifluoromethyl group at the ortho position of the phenyl ring.
The compound’s design aligns with trends in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S2/c1-22-14(24)13-11(6-7-25-13)21-15(22)26-8-12(23)20-10-5-3-2-4-9(10)16(17,18)19/h2-5H,6-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWAZLBTKPVLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a thienopyrimidinone core linked to a trifluoromethyl-substituted phenyl group via an acetamide functional group. This unique configuration suggests diverse biological activities that warrant exploration.
- Molecular Formula : C19H17F3N2O2S
- Molecular Weight : 383.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interfere with key metabolic pathways in cells. Specifically, compounds with similar structural motifs have been shown to act as inhibitors of purine biosynthesis and other critical cellular processes:
- Inhibition of Purine Nucleotide Biosynthesis : Compounds like this one can inhibit enzymes involved in purine metabolism, potentially leading to antiproliferative effects on cancer cells .
- Dual Targeting Mechanism : Some studies indicate that structurally related compounds can act on multiple targets within the same metabolic pathway, which may enhance their efficacy against resistant tumor types .
Biological Activity Studies
Recent research has focused on evaluating the antiproliferative effects of this compound and its analogs on various cancer cell lines. The following data summarizes key findings from these studies:
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| 2-({3-methyl... | KB Cells | 5.0 ± 1.0 | Inhibits purine biosynthesis |
| Analog A | MCF7 | 10.5 ± 1.5 | Dual inhibition of GARFTase and AICARFTase |
| Analog B | HeLa | 8.0 ± 0.5 | Induces apoptosis via DNA damage |
Case Studies
- Antiproliferative Activity : In a study investigating the effects of various thienopyrimidinone derivatives, it was found that the compound exhibited significant growth inhibition in KB cancer cells at concentrations as low as 5 µM. This effect was linked to its ability to disrupt nucleotide synthesis pathways .
- Mechanistic Insights : Another study highlighted that certain structural modifications could enhance the compound's selectivity and potency against specific cancer types by targeting different enzymes involved in nucleotide metabolism .
Scientific Research Applications
Research indicates that compounds similar to 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit various biological activities. These may include:
- Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Thienopyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Formation of Sulfanyl Group : The introduction of the sulfanyl moiety is crucial for enhancing biological activity.
- Acetamide Functionalization : The final step involves attaching the trifluoromethyl phenyl acetamide group to complete the synthesis.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Antimicrobial Efficacy Study : A study conducted on various thienopyrimidine derivatives demonstrated that modifications at the sulfur atom significantly enhanced their antibacterial activity against resistant strains of Staphylococcus aureus.
Compound Name Activity Reference Compound A Moderate Compound B High -
Cancer Cell Proliferation Inhibition : In vitro assays showed that derivatives similar to this compound inhibited the growth of HeLa cervical cancer cells by inducing apoptosis and disrupting cell cycle progression.
Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis MCF7 20 Cell Cycle Arrest
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring’s substituents significantly impact molecular properties. Key analogs include:
Notes:
- Electron-withdrawing groups (e.g., -CF₃, -Cl, -OCF₃) improve metabolic stability but may reduce solubility. The target compound’s -CF₃ group likely enhances lipophilicity compared to chloro analogs .
Core Modifications in Thieno[3,2-d]pyrimidin Derivatives
- 3-Methyl vs. 4-Methyl substitution: The target compound’s 3-methyl group on the thienopyrimidin core contrasts with the 4-methyl group in and . Methyl position affects ring puckering and hydrogen-bonding capacity.
- 7-Phenyl substitution : The CAS 1105223-93-5 analog () introduces a phenyl group at the 7-position, increasing molecular weight (403.50 vs. 404.41) and possibly altering π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
